Destruxin DE

V-ATPase inhibition stereochemistry-activity relationship lysosomal acidification

Destruxin DE (synonym: Destruxin E, CAS 76689-14-0, molecular formula C₂₉H₄₇N₅O₈, MW 593.71 g/mol) is a 19-membered cyclic hexadepsipeptide secondary metabolite first isolated from the entomopathogenic fungus Metarhizium anisopliae (formerly Oospora destructor). It is composed of one α-hydroxy acid residue bearing a characteristic epoxide moiety and five amino acid residues (L-proline, L-isoleucine, N-methyl-L-valine, N-methyl-L-alanine, and β-alanine).

Molecular Formula C29H47N5O8
Molecular Weight 593.7 g/mol
CAS No. 76689-14-0
Cat. No. B14453159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDestruxin DE
CAS76689-14-0
Molecular FormulaC29H47N5O8
Molecular Weight593.7 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC3CO3)C)C)C(C)C)C
InChIInChI=1S/C29H47N5O8/c1-8-17(4)23-28(39)33(7)24(16(2)3)29(40)32(6)18(5)25(36)30-12-11-22(35)42-21(14-19-15-41-19)27(38)34-13-9-10-20(34)26(37)31-23/h16-21,23-24H,8-15H2,1-7H3,(H,30,36)(H,31,37)/t17-,18-,19-,20-,21+,23-,24-/m0/s1
InChIKeyNIAYGGCQOYIHAF-OHOJESAGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Destruxin DE (CAS 76689-14-0): Structural Identity, Physicochemical Profile, and In-Class Positioning


Destruxin DE (synonym: Destruxin E, CAS 76689-14-0, molecular formula C₂₉H₄₇N₅O₈, MW 593.71 g/mol) is a 19-membered cyclic hexadepsipeptide secondary metabolite first isolated from the entomopathogenic fungus Metarhizium anisopliae (formerly Oospora destructor) [1]. It is composed of one α-hydroxy acid residue bearing a characteristic epoxide moiety and five amino acid residues (L-proline, L-isoleucine, N-methyl-L-valine, N-methyl-L-alanine, and β-alanine) [2]. Destruxin DE belongs to the destruxin family of cyclodepsipeptides, which currently encompasses approximately 39 identified derivatives. Among the most common natural destruxins A, B, and E, these compounds share an identical amino acid sequence but differ critically in the R group of their hydroxy acid residue [2]. Destruxin DE is uniquely characterized among the major natural destruxins by its epoxide-containing side chain (4,5-anhydro-3-deoxy-D-erythro-pentonoyl moiety), a structural feature fundamental to its differentiated biological potency [3].

Why Destruxin DE Cannot Be Replaced by Destruxin A, B, or Other In-Class Cyclodepsipeptides


Destruxins A, B, and E share a common cyclic peptide backbone but are differentiated by the side chain of their α-hydroxy acid residue—a structural variation that fundamentally alters biological potency, target selectivity, and mechanism of action. Destruxin DE bears a unique (S)-configured epoxide on its hydroxy acid side chain that is absent in destruxins A and B, and this epoxide is not merely a passive structural ornament but a pharmacophoric determinant: inversion of its stereochemistry to the (R)-epoxide (epi-destruxin E) reduces V-ATPase inhibitory activity by 10-fold [1]. Consequently, researchers and procurement specialists cannot assume functional interchangeability between destruxin DE and its close analogs—substituting destuxin A or B for destruxin DE in V-ATPase-targeted assays, anticancer screening, or osteoclast inhibition studies would introduce order-of-magnitude potency deficits [2]. Additionally, destruxin DE engages a distinct anticancer mechanism involving intracellular redox balance perturbation that is not shared by destruxin A or B, further precluding generic substitution [3].

Destruxin DE (76689-14-0): Quantified Differentiation Evidence Versus Closest Analogs


V-ATPase Inhibition: Destruxin DE Exhibits 10-Fold Greater Potency Than Its Epoxide Diastereomer, Confirming Stereochemical Specificity

Destruxin DE (natural destruxin E bearing (S)-epoxide stereochemistry) inhibits vacuolar-type H⁺-ATPase (V-ATPase) with an IC₅₀ of 0.4 μM. Its synthetic diastereomer, epi-destruxin E (bearing (R)-epoxide stereochemistry at the same chiral center), was synthesized and evaluated in parallel, exhibiting V-ATPase inhibitory activity that is 10-fold weaker. Both natural and synthetic destruxin E were confirmed to possess identical spectral properties, ruling out purity artifacts [1]. This demonstrates that the (S)-epoxide configuration of destruxin DE is a stereochemical pharmacophoric requirement for potent V-ATPase engagement.

V-ATPase inhibition stereochemistry-activity relationship lysosomal acidification

Anticancer Cytotoxicity: Destruxin DE Is 50–80-Fold More Potent Than Destruxin A or B in Human Colorectal Carcinoma HCT116 Cells

In a direct comparative study of the three most common natural destruxins against a panel of human carcinoma cell lines, destruxin DE (Dtx E) demonstrated antiproliferative potency in the nanomolar range while destruxins A and B were active only in the micromolar range. In HCT116 colon cancer cells at 72 h exposure, Dtx E exhibited an IC₅₀ of 0.04 μM, compared to 2.06 μM for Dtx A and 3.22 μM for Dtx B [1]. The same trend held across KB-3-1 (epidermal carcinoma), CaCo-2 (colon carcinoma), and A549 (lung carcinoma) cell lines: Dtx E was consistently 40- to 100-fold more potent than Dtx A and B [1]. Antiproliferative activity of Dtx A and B is in the micromolar range whereas Dtx E is active in the nanomolar range across all tested cell lines [1].

anticancer drug discovery colorectal cancer cytotoxicity screening

Osteoclast Bone Resorption: Destruxin DE Inhibits Pit Formation at 20-Fold Lower Concentrations Than Destruxin B

Destruxin DE (DestE) and destruxin B (DestB) were directly compared for their ability to inhibit bone-resorbing activity of osteoclast-like multinucleated cells (OCLs). DestE reversibly induced morphological changes in OCLs in a dose-dependent manner at concentrations of 0.01–0.05 μM, while DestB required 0.2–1 μM to achieve comparable effects [1]. Both compounds inhibited pit formation without affecting osteoclast differentiation or survival. The effective concentration range for morphological disruption was approximately 20-fold lower for DestE than for DestB [1]. Additionally, destruxin-induced morphological changes were accompanied by disruption of actin rings in OCLs, and the effective concentrations for morphological changes closely matched those inhibiting bone resorption in organ culture [1].

osteoporosis osteoclast inhibition bone resorption assay

Insecticidal Potency and Cytotoxic Specificity: Destruxin DE Matches Destruxin A as the Most Active Natural Destruxin and Ranks DE > DA > DB in Host Cytotoxicity

A systematic head-to-head evaluation of 13 natural and hemisynthetic destruxins established that destruxin DE (DE) and destruxin A (DA) are equipotent as the most active insecticidal compounds in the series, both being more active than all other natural compounds and analogues tested [1]. In a separate comparative ultrastructural study in the insect host Galleria mellonella and invertebrate cell cultures, a clear cytotoxic potency ranking was established: DE > DA > DB [2]. DE induced major cellular lesions—including pycnotic nuclear evolution, mitochondrial degradation, and impairment of the rough endoplasmic reticulum and ribosomes—even at low doses, with a specificity of cytotoxic action distinct from DA and DB [2]. The most hydrophilic destruxins bearing charged radicals (e.g., COO⁻) were the least toxic, consistent with reduced membrane penetration [1].

insecticidal screening entomopathogenic fungi biocontrol agent development

Mechanism-Specific Differentiation: Destruxin DE Uniquely Perturbs Intracellular Redox Balance—A Mode of Action Absent in Destruxin A and B

A comprehensive mechanistic profiling of destruxins A, B, and E across human cancer cell models revealed that while all three compounds share certain features—including ionophoric properties with no differences in conductivity, ion selectivity, or single-channel kinetics—destruxin DE alone engages a distinct mechanism involving disturbance of the intracellular redox balance [1]. Specifically, Dtx E anticancer activity, but not that of Dtx A or B, is associated with redox perturbation [1]. This mechanistic divergence occurs despite shared ionophoric properties, indicating that the epoxide-bearing hydroxy acid side chain of Dtx E confers a unique pharmacodynamic dimension. Additionally, Dtx E treatment was shown in a separate study to reduce cyclin D1 levels selectively, inhibiting anchorage-independent growth of v-Ki-ras-expressed pMAM-ras-REF cells with an IC₅₀ of 0.07 μM in suspension culture versus 0.4 μM in substratum-attached culture and 1.2 μM in non-transformed REF cells, demonstrating context-dependent selectivity [2].

redox modulation mechanism of action anticancer selectivity

Destruxin DE (CAS 76689-14-0): Evidence-Backed Research and Industrial Application Scenarios


V-ATPase-Targeted Oncology Drug Discovery: Nanomolar-Potency Lead Compound Screening

Destruxin DE is the optimal destruxin-class starting point for V-ATPase-targeted anticancer screening programs. With a validated V-ATPase IC₅₀ of 0.4 μM [1] and antiproliferative IC₅₀ values of 0.04–0.05 μM at 72 h in HCT116 and CaCo-2 colorectal cancer models [2], destruxin DE operates in the nanomolar potency range where destruxin A (IC₅₀ ~2–7 μM) and destruxin B (IC₅₀ ~1–3 μM) are ineffective. The 10-fold stereochemical penalty observed with epi-destruxin E [1] provides a built-in negative control for V-ATPase engagement specificity. The unique redox perturbation mechanism of Dtx E [2] further supports its use in programs targeting oxidative stress vulnerabilities in cancer.

Osteoporosis Drug Development: Osteoclast-Selective Bone Resorption Inhibition at Sub-Micromolar Concentrations

Destruxin DE inhibits osteoclast pit formation and induces reversible morphological changes (actin ring disruption, loss of clear zones and ruffled borders) at concentrations of 0.01–0.05 μM—approximately 20-fold lower than the 0.2–1 μM required for destruxin B [3]. Critically, destruxin DE achieves this inhibition without affecting osteoclast differentiation or survival [3], a selectivity profile that mirrors the clinically approved anti-resorptive agent calcitonin. Researchers developing next-generation osteoporosis therapeutics should prioritize destruxin DE over destruxin B to access this wider potency-selectivity window.

Agricultural Biocontrol Agent Development: Highest-Tier Insecticidal Activity with Distinct Cytotoxic Specificity

Among 13 natural and hemisynthetic destruxins systematically evaluated, destruxin DE and destruxin A co-occupy the highest insecticidal activity tier, exceeding all other natural compounds and analogues [4]. However, destruxin DE carries a differentiated cytotoxic specificity in the insect host Galleria mellonella, with a potency ranking of DE > DA > DB established through ultrastructural analysis [5]. This dual profile—top-tier insecticidal activity paired with a distinct mode of cytotoxic action—positions destruxin DE as a compelling candidate for formulation development in Metarhizium-based biopesticide products and for structure-activity relationship (SAR) studies aimed at decoupling insecticidal potency from non-target toxicity.

Ras-Transformation-Selective Antiproliferative Screening and Cyclin D1 Pathway Studies

Destruxin DE selectively inhibits anchorage-independent growth of v-Ki-ras-transformed cells (IC₅₀ = 0.07 μM) with approximately 6-fold selectivity over anchorage-dependent growth of the same transformed cells (IC₅₀ = 0.4 μM) and approximately 17-fold selectivity over non-transformed REF cells (IC₅₀ = 1.2 μM) [6]. The compound achieves this through prominent reduction of cyclin D1 levels—a mechanism demonstrated at concentrations as low as 0.1 μM in suspension culture [6]. This selectivity profile is not reported for destruxin A or B, making destruxin DE the compound of choice for laboratories investigating cyclin D1-dependent oncogenic signaling or screening for transformation-selective antiproliferative agents.

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